

# In-Depth Technical Guide: 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

**Cat. No.:** B1391770

[Get Quote](#)

CAS Number: 1219827-74-3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** is a heterocyclic compound featuring a pyridazine core, a six-membered ring with two adjacent nitrogen atoms. The pyridazine nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence of the oxyacetic acid moiety introduces a potential for interaction with various biological targets through hydrogen bonding and ionic interactions. This guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and potential biological evaluation of this compound, based on established chemical principles and methodologies for analogous structures, given the limited publicly available data for this specific molecule.

## Physicochemical Properties

While experimental data for this specific compound is not readily available in the public domain, the following properties can be predicted based on its structure.

| Property          | Predicted Value                                                           |
|-------------------|---------------------------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>               |
| Molecular Weight  | 180.16 g/mol                                                              |
| Appearance        | Expected to be a solid at room temperature                                |
| Solubility        | Predicted to be soluble in polar organic solvents and aqueous bases       |
| pKa               | The carboxylic acid proton is estimated to have a pKa in the range of 3-5 |

## Synthesis

A plausible and efficient method for the synthesis of **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** is via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetic acid or its ester by an alkoxide. In this case, the alkoxide would be generated from 3-hydroxy-6-methylpyridazine.

## Experimental Protocol: Synthesis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Materials:

- 3-Hydroxy-6-methylpyridazine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Ethyl bromoacetate
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate

- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Formation of the Alkoxide: To a stirred solution of 3-hydroxy-6-methylpyridazine (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Etherification: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Work-up and Extraction (Ester Intermediate): Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate.
- Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
- Acidification and Isolation (Final Product): Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. The product, **2-[(6-methylpyridazin-3-yl)oxy]acetic acid**, should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid**.

## Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid**, which would be crucial for its structural confirmation.

| Technique           | Predicted Key Signals                                                                                                                                                                                                                                                                                                                                  |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | * Methyl Protons (CH <sub>3</sub> ): A singlet around δ 2.5 ppm. * Methylene Protons (OCH <sub>2</sub> ): A singlet around δ 4.8 ppm. * Pyridazine Protons (aromatic CH): Two doublets in the aromatic region (δ 7.0-8.0 ppm). * Carboxylic Acid Proton (COOH): A broad singlet at δ > 10 ppm (may be exchangeable with D <sub>2</sub> O).             |
| <sup>13</sup> C NMR | * Methyl Carbon (CH <sub>3</sub> ): A signal around δ 20 ppm. * Methylene Carbon (OCH <sub>2</sub> ): A signal around δ 65 ppm. * Pyridazine Carbons: Signals in the aromatic region (δ 120-160 ppm). * Carbonyl Carbon (C=O): A signal around δ 170 ppm.                                                                                              |
| IR (KBr)            | * O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm <sup>-1</sup> . * C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm <sup>-1</sup> . * C-O Stretch (Ether): An absorption in the range of 1200-1250 cm <sup>-1</sup> . * C=N and C=C Stretches (Pyridazine): Absorptions in the 1400-1600 cm <sup>-1</sup> region. |
| Mass Spec           | * [M+H] <sup>+</sup> : Expected at m/z 181.0557 for C <sub>8</sub> H <sub>9</sub> N <sub>2</sub> O <sub>3</sub> <sup>+</sup> . * [M-H] <sup>-</sup> : Expected at m/z 179.0411 for C <sub>8</sub> H <sub>7</sub> N <sub>2</sub> O <sub>3</sub> <sup>-</sup> .                                                                                          |

## Potential Biological Activities and Screening Protocols

Given the prevalence of biological activity among pyridazine derivatives, **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** is a candidate for screening in various therapeutic areas. Below are detailed protocols for preliminary in vitro screening for potential anticancer and anti-inflammatory activities.

## In Vitro Anticancer Activity Screening

A common initial step in assessing the anticancer potential of a novel compound is to screen it against a panel of human cancer cell lines to determine its cytotoxic or anti-proliferative effects.

### Experimental Protocol: MTT Assay for Cell Viability

#### Materials:

- Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** (dissolved in DMSO to create a stock solution)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates

#### Procedure:

- Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37 °C in a 5% CO<sub>2</sub> humidified atmosphere.
- Compound Treatment: Prepare serial dilutions of **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100  $\mu$ L of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100  $\mu$ M). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 48 or 72 hours.

- MTT Addition: After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

## In Vitro Anti-inflammatory Activity Screening

The potential anti-inflammatory properties can be assessed by measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells.

Experimental Protocol: Measurement of TNF- $\alpha$  and IL-6 in LPS-Stimulated Macrophages

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Complete cell culture medium
- Lipopolysaccharide (LPS) from *E. coli*
- **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** (dissolved in DMSO)
- ELISA kits for mouse TNF- $\alpha$  and IL-6

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of  $2 \times 10^5$  cells per well and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** for 1 hour.

- **Stimulation:** Stimulate the cells with LPS (1  $\mu$ g/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
- **Supernatant Collection:** After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
- **Cytokine Measurement:** Measure the concentrations of TNF- $\alpha$  and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- **Data Analysis:** Determine the percentage inhibition of TNF- $\alpha$  and IL-6 production by the test compound compared to the vehicle control.

## Biological Screening Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A workflow for the initial in vitro biological screening of the target compound.

## Potential Signaling Pathways

While the specific molecular targets of **2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** are unknown, related pyridazine derivatives have been reported to modulate various signaling pathways implicated in cancer and inflammation. A logical next step, should the initial screening show activity, would be to investigate its effect on key signaling cascades.

## Hypothetical Signaling Pathway Modulation

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways that could be modulated by the target compound.

## Conclusion

**2-[(6-Methylpyridazin-3-yl)oxy]acetic acid** represents a molecule of interest for further investigation due to its pyridazine core structure, which is associated with diverse pharmacological activities. This technical guide outlines a plausible synthetic route via Williamson ether synthesis and provides detailed protocols for initial in vitro screening for anticancer and anti-inflammatory properties. The predicted physicochemical and spectroscopic data serve as a benchmark for future experimental work. While specific biological data for this compound is currently lacking, the methodologies and potential pathways described here provide a solid framework for its evaluation as a potential therapeutic agent. Further studies are warranted to elucidate its precise mechanism of action and to validate its potential in drug discovery and development.

- To cite this document: BenchChem. [In-Depth Technical Guide: 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1391770#2-6-methylpyridazin-3-yl-oxy-acetic-acid-cas-number-1219827-74-3>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)